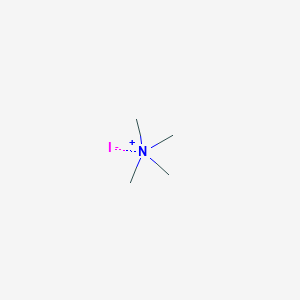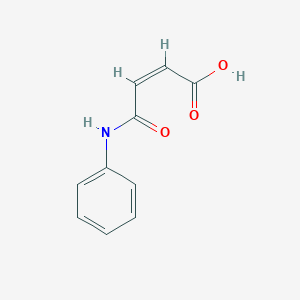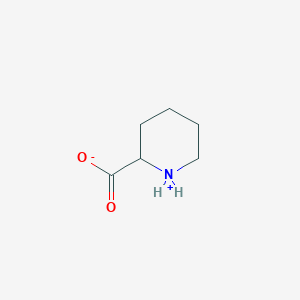
テトラメチルアンモニウムヨージド
概要
説明
Tetramethylammonium iodide is an inorganic compound with the chemical formula C₄H₁₂IN . It is a quaternary ammonium salt consisting of a tetramethylammonium cation and an iodide anion. This compound is typically found as a white crystalline solid and is known for its solubility in water and certain organic solvents. Tetramethylammonium iodide is used in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
Tetramethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Tetramethylammonium iodide is used in electrophysiology studies to block potassium channels, helping researchers understand ion channel functions.
Industry: Tetramethylammonium iodide is used in the production of certain polymers and as a stabilizer in the manufacture of some materials.
作用機序
Target of Action
TMAI primarily targets aromatic compounds, facilitating their iodination . The iodine atom in TMAI serves as the iodinating agent, while the tetramethylammonium cation acts as a phase-transfer catalyst .
Mode of Action
TMAI interacts with its targets through a process known as iodination. In this process, an iodine atom from TMAI is transferred to an aromatic compound, resulting in the formation of an aryl iodide . This reaction occurs rapidly and with high yields under solvent-free conditions .
Result of Action
Action Environment
The action of TMAI can be influenced by various environmental factors. For instance, the iodination process occurs rapidly under solvent-free conditions . Additionally, TMAI is light-sensitive and hygroscopic, meaning it can absorb moisture from the environment . Therefore, it should be stored in a dry, cool, and dark place to maintain its stability and efficacy .
生化学分析
Biochemical Properties
Tetramethylammonium iodide is known for its role in the iodination of aromatic compounds, including anilines, acids, and alcohols
Cellular Effects
Related compounds such as Tetramethylammonium hydroxide have been shown to cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that it can participate in iodination reactions
Temporal Effects in Laboratory Settings
It has been shown that the thermal decomposition of tetramethylammonium iodide starts at 300 °C and ends above 350 °C .
Dosage Effects in Animal Models
There is limited information available on the effects of Tetramethylammonium iodide in animal models. Related compounds such as Tetramethylammonium have been shown to cause respiratory failure in rats .
Metabolic Pathways
It has been shown that Tetramethylammonium is rapidly excreted in urine in rats, without any evidence of metabolic transformation .
Transport and Distribution
It has been shown that Tetramethylammonium is rapidly distributed to all parts of the body in mice, with the highest concentrations being in the kidney and liver .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium iodide can be synthesized through the reaction of tetramethylammonium hydroxide with hydroiodic acid. The reaction is as follows:
(CH3)4N(OH)+HI→(CH3)4N(I)+H2O
This reaction typically occurs at room temperature and results in the formation of tetramethylammonium iodide and water.
Industrial Production Methods: In industrial settings, tetramethylammonium iodide is often produced by reacting trimethylamine with methyl iodide. The reaction proceeds as follows:
(CH3)3N+CH3I→(CH3)4N(I)
This method is preferred due to its efficiency and the availability of the starting materials.
化学反応の分析
Types of Reactions: Tetramethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Tetramethylammonium iodide can be involved in redox reactions, although it is more commonly used as a reagent rather than a reactant in these processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reaction conditions typically involve solvents like acetone or ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a chloride ion would produce tetramethylammonium chloride.
Oxidation Reactions: The products vary based on the specific oxidizing agent and conditions used.
類似化合物との比較
Tetramethylammonium iodide can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium chloride
- Tetramethylammonium bromide
- Tetraethylammonium iodide
Uniqueness:
- Tetramethylammonium iodide is unique due to its specific iodide anion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts.
- Tetraethylammonium iodide has a similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
特性
IUPAC Name |
tetramethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRGBVLCSYIBO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883235 | |
| Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75-58-1 | |
| Record name | Tetramethylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLAMMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L493Z502W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethylammonium iodide?
A: The molecular formula of tetramethylammonium iodide is C4H12IN []. It has a molecular weight of 185.05 g/mol.
Q2: What spectroscopic techniques have been used to characterize tetramethylammonium iodide?
A: Various spectroscopic techniques have been employed to study tetramethylammonium iodide, including X-ray diffraction [], electron spin resonance (ESR) [], and resonance Raman microspectroscopy [].
Q3: How does the presence of tetramethylammonium iodide affect the stability of AgBiS2 nanocrystal solar cells?
A: Studies indicate that the tetramethylammonium iodide ligands used in AgBiS2 solar cells can be oxidized in the presence of oxygen, leading to the formation of bismuth oxide and silver sulfide, ultimately impacting device stability [].
Q4: Can tetramethylammonium iodide act as a catalyst?
A: Yes, tetramethylammonium iodide has been shown to exhibit catalytic properties. For instance, it serves as a phase-transfer catalyst in the iodination of activated arenes using sodium peroxodisulfate and iodine []. It has also been investigated as an additive in enhancing the charge carrier mobility of certain conjugated polymers [].
Q5: How does tetramethylammonium iodide enhance the performance of chemical amplification positive resists?
A: In chemical amplification positive resists, tetramethylammonium iodide acts as an acid diffusion controller, trapping catalytically active acid. This results in enhanced contrast and resolution in the resist material [].
Q6: How does the alkyl chain length of tetraalkylammonium iodides affect their catalytic activity in acetone solutions?
A: Research suggests that the length of the alkyl chain in tetraalkylammonium iodides influences their ion-pair dissociation constants in acetone, thereby impacting their catalytic activity []. Larger alkyl groups tend to decrease the dissociation constant.
Q7: Have computational methods been used to study tetramethylammonium iodide?
A: Yes, molecular dynamics simulations have been utilized to investigate the surface affinity of tetramethylammonium iodide in aqueous solutions, revealing its behavior as a weakly capillary active salt [].
Q8: What factors can influence the solubility of tetramethylammonium iodide?
A: The solubility of tetramethylammonium iodide can be affected by temperature and the nature of the solvent [, ]. For example, it exhibits solubility in both water and organic solvents like acetone, with varying degrees of solubility depending on the specific conditions.
Q9: What are some potential applications of tetramethylammonium iodide?
A9: Tetramethylammonium iodide has found applications in diverse fields:
- Organic Synthesis: As a catalyst in organic reactions, such as the synthesis of N,N-Dimethylacetamide [].
- Material Science: As an additive in the preparation of solid electrolytes for lithium batteries [] and to enhance the charge carrier mobility of conjugated polymers [].
- Electrochemistry: As a supporting electrolyte in electrochemical studies [].
- Analytical Chemistry: As a reagent in the determination of water and ene-diols or thiols [].
Q10: How does tetramethylammonium iodide affect the viscosity and dielectric constant of aqueous proline and hydroxyproline solutions?
A: The presence of tetramethylammonium iodide increases the viscosity and decreases the dielectric constant of these amino acid solutions, suggesting a disruption of the water structure around the amino acids []. This can affect the conductance behavior of electrolytes in these solutions.
Q11: How does tetramethylammonium iodide interact with conjugated polymers to enhance their charge carrier mobility?
A: Research suggests that tetramethylammonium iodide inhibits the torsion of alkyl side chains in conjugated polymers []. This leads to a more ordered packing structure, facilitating interchain π-π interactions and enhancing charge transport.
Q12: How does the presence of tetramethylammonium iodide affect the conductance of other electrolytes in solution?
A: Studies in various solvents, including acetone and aqueous amino acid solutions, have shown that the addition of tetramethylammonium iodide can influence the conductance of other electrolytes present [, ]. This is primarily due to changes in solution viscosity and dielectric properties, as well as specific ion-solvent interactions.
Q13: What is the role of tetramethylammonium iodide in the formation of triple ions in low-permittivity solvents?
A: In solvents with low permittivity, such as aniline, tetramethylammonium iodide can participate in the formation of triple ions []. This occurs due to the weaker solvating power of the solvent, leading to stronger electrostatic interactions between ions and promoting the formation of larger ionic aggregates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)





